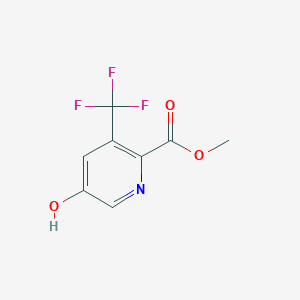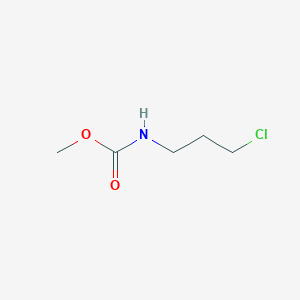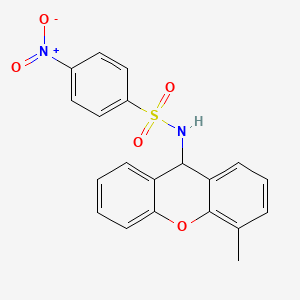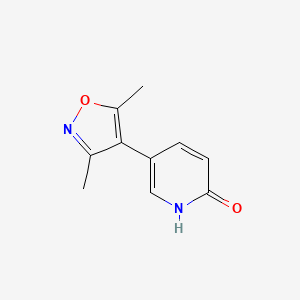
5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone: is a heterocyclic compound that features both pyridinone and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with a suitable pyridinone derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridinone or isoxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone or isoxazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
- 3,5-Dimethyl-4-isoxazolyl methanol
- 3,5-Dimethyl-4-isoxazolyl isothiocyanate
- 1H-Benzimidazole, 6-(3,5-dimethyl-4-isoxazolyl)-
Comparison: Compared to these similar compounds, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone stands out due to its unique combination of pyridinone and isoxazole rings. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in research and industry.
Properties
CAS No. |
1198416-26-0 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(7(2)14-12-6)8-3-4-9(13)11-5-8/h3-5H,1-2H3,(H,11,13) |
InChI Key |
AHSQPYZKKMPGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


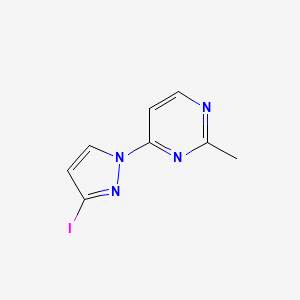

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
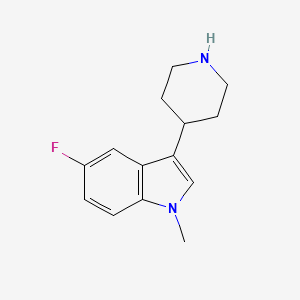

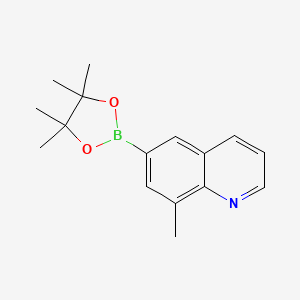
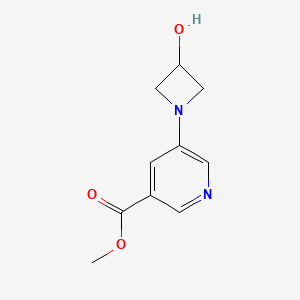

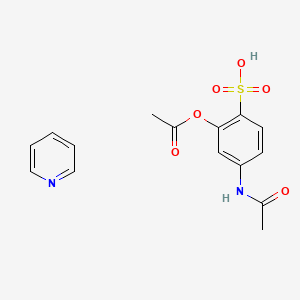
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
